6-Dimethylamino-1-hexanol

Description

The exact mass of the compound 1-Hexanol, 6-(dimethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165607. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

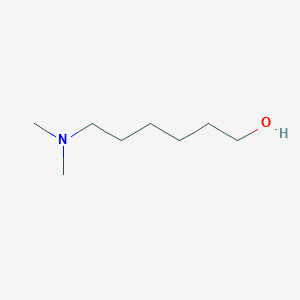

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-9(2)7-5-3-4-6-8-10/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXNXRUTKSIZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062023 | |

| Record name | 1-Hexanol, 6-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862-07-3 | |

| Record name | 6-(Dimethylamino)-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1862-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Dimethylaminohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1862-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanol, 6-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanol, 6-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-dimethylaminohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1862-07-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Dimethylamino-1-hexanol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-Dimethylamino-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Building Block

This compound (CAS No. 1862-07-3) is a versatile organic compound that holds significant interest for synthetic chemists and drug development professionals.[1] Classified as a tertiary amino alcohol, its structure is characterized by a six-carbon aliphatic chain (hexane backbone) functionalized with a hydroxyl (-OH) group at one terminus and a dimethylamino [-N(CH₃)₂] group at the other.[2] This dual functionality is central to its chemical behavior, allowing it to serve as a valuable intermediate in the synthesis of more complex molecules, including surfactants and pharmaceuticals.[1][2] Its utility is further highlighted by its role as a lysosomotropic agent and a choline uptake inhibitor, making it a subject of interest in medicinal chemistry.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its behavior in experimental settings. It is typically a colorless to pale yellow, viscous liquid at room temperature.[1] A summary of its key physical and chemical identifiers is presented below.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1862-07-3 | [1][5][6][7][8][9] |

| Molecular Formula | C₈H₁₉NO | [1][4][6][8][9][10] |

| Molecular Weight | 145.24 g/mol | [4][5][8][10] |

| Appearance | Colorless to pale yellow liquid/oil | [1][3] |

| Boiling Point | 117 °C @ 12 mmHg; 203.8 °C @ 760 mmHg | [5][6][7][9][11] |

| Density | ~0.88 g/cm³ | [6][8][11] |

| Flash Point | 63.6 °C | [5][6][8][9] |

| Refractive Index | 1.4460 - 1.4500 | [8][11] |

| pKa | 15.19 ± 0.10 (Predicted) | [3][8][11] |

| Solubility | Sparingly soluble in Chloroform, slightly in Methanol | [6][11][12] |

Spectroscopic Characterization

Definitive structural confirmation relies on spectroscopic analysis. While specific spectra for this exact compound are not publicly indexed, its structure allows for a reliable prediction of its spectral features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. A singlet integrating to 6H for the two methyl groups on the nitrogen, a triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH), and a series of multiplets for the methylene groups forming the core of the hexane chain.

-

¹³C NMR Spectroscopy: The carbon NMR would display unique signals for each of the eight carbon atoms in the molecule, including two signals for the methyl groups and six for the hexyl chain carbons.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch characteristic of the alcohol group (around 3300 cm⁻¹), C-H stretching from the aliphatic chain (around 2850-2950 cm⁻¹), and a C-N stretching band.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 145.[2] Common fragmentation patterns for amino alcohols include cleavage of the C-C bond adjacent to the nitrogen atom.[2] A loss of a water molecule (M-18) is also a possible fragmentation for primary alcohols.[13]

Synthesis Strategies: A Comparative Analysis

The synthesis of this compound can be approached via several routes. The choice of method often depends on factors such as starting material availability, desired scale, yield, purity requirements, and considerations for green chemistry.

Diagram 1: Synthesis Pathways

Sources

- 1. CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. usbio.net [usbio.net]

- 5. 6-(Dimethylamino)hexan-1-ol | 1862-07-3 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 6-Dimethylaminohexan-1-ol | C8H19NO | CID 74623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 1862-07-3 [m.chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. Mass Spectrum of hexanol | PPTX [slideshare.net]

A Comprehensive Technical Guide to 6-(Dimethylamino)hexan-1-ol: Synthesis, Properties, and Advanced Applications

Executive Summary

This technical guide provides an in-depth analysis of 6-(dimethylamino)hexan-1-ol, a bifunctional molecule of significant interest to researchers in chemistry and drug development. We will explore its fundamental chemical identity, including its official IUPAC nomenclature and common synonyms, detail its physicochemical properties, and present robust, field-proven protocols for its synthesis via two primary methodologies: nucleophilic substitution and reductive amination. Furthermore, this guide elucidates the compound's critical applications in biomedical research, focusing on its mechanisms of action as a lysosomotropic agent and a choline uptake inhibitor. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively synthesize, utilize, and innovate with this versatile tertiary amino alcohol.

Chemical Identity and Nomenclature

From a nomenclature standpoint, the compound is systematically named 6-(dimethylamino)hexan-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.[1][2] This name precisely describes a six-carbon (hexan) chain where the hydrogen on the first carbon is replaced by a hydroxyl group (-ol), and the hydrogen on the sixth carbon is replaced by a dimethylamino group.

Chemically, it is classified as a tertiary amino alcohol.[3] The "tertiary amine" designation arises from the nitrogen atom being bonded to three carbon atoms (two methyl groups and one hexyl group), while the "alcohol" classification is due to the primary hydroxyl (-OH) group.[3][4] This dual functionality is central to its chemical behavior, reactivity, and utility in various applications.[4]

Common Synonyms and Identifiers:

Due to its use across various commercial and research settings, 6-(dimethylamino)hexan-1-ol is known by several other names:

-

N,N-dimethyl-6-amino-1-hexanol[1]

Its unique identity is definitively registered by its CAS Number: 1862-07-3 .[1][9]

Physicochemical Properties

The utility of a chemical compound in experimental design is fundamentally governed by its physical and chemical properties. 6-(Dimethylamino)hexan-1-ol is typically a colorless to pale yellow, oily liquid at room temperature.[6][8][9] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉NO | [1][3][5][7][9] |

| Molecular Weight | 145.24 g/mol | [3][7][8] |

| Appearance | Colorless to pale yellow liquid/oil | [4][6][8][9] |

| Boiling Point | 203.8°C at 760 mmHg; 117°C at 12 mmHg | [5][8][9] |

| Density | 0.878 - 0.88 g/cm³ | [5][8][9] |

| Flash Point | 63.6°C | [5][9] |

| Refractive Index | 1.4460 - 1.4500 | [5][8][9] |

| Solubility | Sparingly soluble in Chloroform, slightly in Methanol | [5][8][9] |

| pKa (Predicted) | 15.19 ± 0.10 | [5][8][9] |

| CAS Number | 1862-07-3 | [1][7][9] |

Synthesis Methodologies

The synthesis of 6-(dimethylamino)hexan-1-ol can be efficiently achieved through several organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The two most authoritative and validated routes are nucleophilic substitution and reductive amination.

Caption: Comparative overview of synthesis pathways.

Protocol 1: Nucleophilic Substitution (SN2)

This traditional method involves the reaction of a 6-halo-1-hexanol (typically 6-chloro-1-hexanol) with dimethylamine. The amine acts as the nucleophile, displacing the halide in a classic Sₙ2 reaction.

Rationale: This pathway is straightforward and relies on common, commercially available starting materials. The key is to use a slight excess of dimethylamine to minimize the formation of a quaternary ammonium salt byproduct through over-alkylation. A base is required to neutralize the HCl formed if starting from dimethylamine hydrochloride, or to facilitate the reaction.

Detailed Protocol:

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen).

-

Reagent Preparation: In the flask, dissolve 6-chloro-1-hexanol (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Nucleophile Addition: Add a solution of dimethylamine (2.0 M in THF, 1.2 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture at room temperature over 30 minutes.

-

Reaction Execution: Heat the mixture to reflux (approximately 66°C) and maintain for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (6-chloro-1-hexanol) is consumed.

-

Workup - Quenching & Extraction: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts. Pour the filtrate into 200 mL of water and extract with diethyl ether (3 x 75 mL).

-

Workup - Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield the final product.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient, one-pot method that forms the tertiary amine from a carbonyl compound (6-hydroxyhexanal) and dimethylamine.[3][4] The reaction proceeds via an intermediate iminium ion, which is reduced in situ by a mild reducing agent.

Rationale: This "green chemistry" approach offers high atom economy.[4] The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they are mild enough not to reduce the starting aldehyde but will readily reduce the protonated iminium ion intermediate.

Detailed Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask with a magnetic stirrer, add 6-hydroxyhexanal (1.0 eq) and 100 mL of methanol.

-

Amine Addition: Add dimethylamine hydrochloride (1.2 eq) to the solution. Stir for 15 minutes.

-

pH Adjustment: Adjust the pH of the solution to ~6 by the careful addition of acetic acid. This is crucial for efficient iminium ion formation.

-

Reducing Agent Addition: In one portion, add sodium cyanoborohydride (NaBH₃CN, 1.1 eq). Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction is typically accompanied by gas evolution.

-

Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC or GC-MS for the disappearance of the starting aldehyde.

-

Workup - Quenching: Carefully quench the reaction by the slow, dropwise addition of 2 M HCl until gas evolution ceases. Then, add 2 M NaOH to basify the mixture to a pH > 10.

-

Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Workup - Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue via vacuum distillation to obtain pure 6-(dimethylamino)hexan-1-ol.

Applications in Biomedical Research

The unique bifunctional structure of 6-(dimethylamino)hexan-1-ol makes it a valuable tool in cellular and biochemical research. Its primary applications stem from its properties as a lysosomotropic agent and a choline uptake inhibitor.[4][7][8]

Mechanism of Action as a Lysosomotropic Agent

Lysosomotropic agents are lipophilic weak bases that selectively accumulate in acidic cellular compartments, primarily lysosomes.[1][3] The lysosome maintains a highly acidic luminal pH (4.7-4.9).[1]

Mechanism of Sequestration:

-

Membrane Permeation: In its uncharged, neutral state, the lipophilic 6-(dimethylamino)hexan-1-ol can freely diffuse across the lysosomal membrane into the acidic interior.

-

Protonation: Once inside the acidic lumen, the tertiary amine group (a weak base) becomes protonated, acquiring a positive charge.

-

Entrapment: This newly formed cation is now hydrophilic and membrane-impermeable, effectively trapping it within the lysosome. This process, known as "pH partitioning" or "acid trapping," leads to a significant concentration of the compound inside the lysosome, far exceeding its concentration in the cytosol.[9]

Caption: Mechanism of lysosomotropic agent accumulation.

Consequences of Accumulation: This sequestration can profoundly impact lysosomal function by neutralizing the luminal pH, inhibiting acid hydrolases, and potentially inducing lysosomal membrane permeabilization (LMP), which can trigger cell death pathways.[5][9] This makes such compounds valuable for studying lysosomal storage disorders and as potential anticancer agents.[5][6]

Role as a Choline Uptake Inhibitor

The structural similarity of the dimethylaminoethanol moiety within 6-(dimethylamino)hexan-1-ol to choline allows it to act as a competitive inhibitor of choline transport systems. Research on the related compound deanol (dimethylaminoethanol) has shown it competes with choline for uptake at the blood-brain barrier.[10] This inhibition is due to its affinity for the same carrier-mediated transport mechanisms responsible for choline uptake.[10] By blocking these transporters, 6-(dimethylamino)hexan-1-ol can be used to study the physiological roles of choline, its impact on acetylcholine synthesis, and cell membrane composition.[10]

Intermediate in Pharmaceutical and Chemical Synthesis

Beyond its direct biological applications, 6-(dimethylamino)hexan-1-ol serves as a versatile intermediate in organic synthesis.[6] The presence of two distinct functional groups—a nucleophilic tertiary amine and a primary alcohol—allows for selective chemical modifications. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a better leaving group for further substitution, while the amine can be used in quaternization reactions. This makes it a useful building block for creating surfactants, more complex pharmaceutical agents, and other specialized chemicals.[2][6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory when handling 6-(dimethylamino)hexan-1-ol.

-

Hazard Identification: The compound is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes serious eye irritation.[11][12][13][14]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][14][15]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[11][13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11] The recommended storage temperature is often refrigerated.[8][9] It should be kept away from strong oxidizing agents and strong acids.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

Conclusion

6-(Dimethylamino)hexan-1-ol is a compound of substantial utility, bridging synthetic organic chemistry with advanced biomedical research. Its well-defined chemical identity, predictable reactivity, and dual functionality make it an invaluable tool. The synthesis protocols detailed in this guide offer reliable and reproducible methods for its preparation, while the elucidation of its mechanisms as a lysosomotropic agent and choline uptake inhibitor provides a clear framework for its application in studying complex cellular processes. For researchers and drug development professionals, a thorough understanding of this molecule opens avenues for new experimental designs, from creating novel chemical entities to probing the intricate biology of cellular organelles.

References

-

PubChem. (n.d.). 6-Dimethylaminohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 1-Hexanol, 6-(dimethylamino)-. Retrieved from [Link]

-

ChemBK. (2024). 6-(dimethylamino)hexan-1-ol. Retrieved from [Link]

- Zare, M., & Zarei, M. (2020).

-

Osbourn, J. (2020, April 22). Amine Preparation 4 - Reductive Amination. YouTube. Retrieved from [Link]

- Millington, W. R., McCall, A. L., & Wurtman, R. J. (1978). Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline. Annals of Neurology, 4(4), 302–306.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol | CymitQuimica [cymitquimica.com]

- 3. [The biological activity of lysosomotropic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. usbio.net [usbio.net]

- 8. This compound | 1862-07-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy Online CAS Number 1862-07-3 - TRC - 6-(Dimethylamino)-1-hexanol | LGC Standards [lgcstandards.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. gctlc.org [gctlc.org]

An In-depth Technical Guide to 6-(Dimethylamino)-1-hexanol (CAS 1862-07-3): Physicochemical Properties and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)-1-hexanol, identified by the CAS number 1862-07-3, is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This unique structure imparts upon it a range of physicochemical properties that make it a valuable tool in various scientific disciplines, particularly in cellular biology and pharmacology. This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-(Dimethylamino)-1-hexanol, alongside a detailed exploration of its applications as a lysosomotropic agent and a choline uptake inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Physicochemical Properties of 6-(Dimethylamino)-1-hexanol

6-(Dimethylamino)-1-hexanol is typically a colorless to pale yellow liquid at room temperature.[1] Its chemical structure consists of a six-carbon aliphatic chain with a dimethylamino group at one end and a hydroxyl group at the other.[2] This dual functionality influences its solubility, basicity, and reactivity.

| Property | Value | Reference(s) |

| CAS Number | 1862-07-3 | [2][3] |

| Molecular Formula | C₈H₁₉NO | [2][3] |

| Molecular Weight | 145.24 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Boiling Point | 203.8 °C at 760 mmHg; 117 °C at 12 mmHg | [6][7] |

| Density | 0.878 g/cm³ | [6] |

| Refractive Index | 1.449 | [6] |

| Flash Point | 63.6 °C | [7] |

| Vapor Pressure | 0.0656 mmHg at 25 °C | [7] |

| Solubility | Completely miscible in water. Soluble in chloroform and methanol. | [5] |

| pKa (Predicted) | 15.19 ± 0.10 | [4] |

Spectral Data

Definitive spectral data for 6-(Dimethylamino)-1-hexanol is crucial for its identification and characterization in experimental settings.

¹H NMR Spectroscopy

A reported ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows a triplet at δ 3.51 ppm, which corresponds to the two protons on the carbon adjacent to the hydroxyl group (C1-H₂). The protons of the dimethylamino group (-N(CH₃)₂) are also identifiable in the spectrum. The remaining methylene protons along the hexane chain typically present as a complex multiplet in the upfield region.[1]

Other Spectral Data

While comprehensive, publicly available 13C NMR, IR, and mass spectrometry data for 6-(Dimethylamino)-1-hexanol are limited, related compounds provide insight into expected spectral features. For instance, the IR spectrum of 1-hexanol shows a characteristic broad peak for the O-H stretch of the alcohol group.[8]

Biological Activity and Applications

The primary utility of 6-(Dimethylamino)-1-hexanol in a research context stems from its activity as a lysosomotropic agent and a choline uptake inhibitor.[3]

Lysosomotropism

Lysosomotropic agents are weakly basic compounds that can permeate cell membranes in their neutral form and subsequently become protonated and trapped within the acidic environment of lysosomes.[9] This accumulation can alter the function of these organelles. The tertiary amine in 6-(Dimethylamino)-1-hexanol allows it to act as a lysosomotropic agent.[3]

The mechanism of lysosomal trapping is a pH-partitioning phenomenon. In the relatively neutral pH of the cytosol, a portion of the weakly basic compound exists in its uncharged form, which can readily cross the lysosomal membrane. Inside the lysosome, the lower pH (typically 4.5-5.0) leads to the protonation of the basic functional group. The resulting charged cation is less membrane-permeable and is therefore sequestered within the lysosome.

Caption: Mechanism of lysosomal trapping of a weak base (B).

Choline Uptake Inhibition

6-(Dimethylamino)-1-hexanol is also known to inhibit the high-affinity choline transporter (CHT).[1] This transporter is responsible for the uptake of choline into cholinergic neurons, which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine.[10] The structural similarity of the dimethylamino group of 6-(Dimethylamino)-1-hexanol to the quaternary ammonium group of choline allows it to interfere with the CHT.[1]

The high-affinity choline transporter (CHT1, SLC5A7) is a sodium- and chloride-dependent symporter. It utilizes the electrochemical gradients of these ions to drive the uptake of choline across the presynaptic membrane. Inhibitors of CHT, such as 6-(Dimethylamino)-1-hexanol, likely compete with choline for binding to the transporter, thereby blocking its uptake.

Caption: Competitive inhibition of the choline transporter (CHT).

Experimental Protocols

While specific protocols detailing the use of 6-(Dimethylamino)-1-hexanol are not widely published, the following are general methodologies for assessing lysosomotropism and choline uptake inhibition that can be adapted for this compound.

Lysosomal Staining Assay to Investigate Lysosomotropism

Objective: To visualize the accumulation of a fluorescent lysosomotropic dye and assess the competitive displacement by 6-(Dimethylamino)-1-hexanol.

Materials:

-

Cell line of interest (e.g., HeLa, HepG2)

-

Cell culture medium and supplements

-

LysoTracker Red DND-99 (or other lysosomotropic dye)

-

6-(Dimethylamino)-1-hexanol

-

Fluorescence microscope

Procedure:

-

Seed cells in a suitable imaging dish or plate and allow them to adhere overnight.

-

Prepare a stock solution of 6-(Dimethylamino)-1-hexanol in a suitable solvent (e.g., DMSO or water).

-

Treat the cells with varying concentrations of 6-(Dimethylamino)-1-hexanol for a predetermined time (e.g., 1-4 hours). Include a vehicle control.

-

In the final 30-60 minutes of the incubation, add the lysosomotropic dye (e.g., LysoTracker Red at 50-75 nM) to all wells.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen dye.

-

Analyze the fluorescence intensity in the lysosomal compartments. A decrease in dye intensity in the presence of 6-(Dimethylamino)-1-hexanol would suggest competitive accumulation.

Radiometric Choline Uptake Assay

Objective: To measure the inhibition of high-affinity choline uptake by 6-(Dimethylamino)-1-hexanol in synaptosomes or cultured cells expressing the choline transporter.

Materials:

-

Synaptosomal preparation or cultured cells (e.g., SH-SY5Y)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-Choline

-

6-(Dimethylamino)-1-hexanol

-

Scintillation cocktail and counter

Procedure:

-

Prepare synaptosomes from a relevant brain region (e.g., hippocampus or striatum) or culture cells to an appropriate density.

-

Pre-incubate the synaptosomes or cells in KRH buffer at 37°C for 10-15 minutes.

-

Add varying concentrations of 6-(Dimethylamino)-1-hexanol to the samples. Include a vehicle control and a positive control inhibitor (e.g., hemicholinium-3).

-

Initiate the uptake reaction by adding a known concentration of [³H]-choline.

-

Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold KRH buffer to remove extracellular radiolabel.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor or at 4°C) from the total uptake.

-

Determine the inhibitory potency (e.g., IC₅₀) of 6-(Dimethylamino)-1-hexanol.

Safety and Handling

6-(Dimethylamino)-1-hexanol is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area, preferably a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-(Dimethylamino)-1-hexanol is a versatile chemical tool with well-defined physicochemical properties and important biological activities. Its ability to act as a lysosomotropic agent and a choline uptake inhibitor makes it a valuable compound for researchers in cell biology, neuropharmacology, and drug discovery. A thorough understanding of its properties, mechanisms of action, and appropriate handling procedures is essential for its effective and safe use in a laboratory setting. This guide provides a solid foundation for scientists seeking to incorporate 6-(Dimethylamino)-1-hexanol into their research endeavors.

References

-

SpectraBase. 6-(Dimethylamino)-1-hexanol - Optional[1H NMR] - Chemical Shifts. [Link]

-

NIST. 6-Amino-1-hexanol, N,N-dimethyl-, methyl ether. In NIST Chemistry WebBook. [Link]

-

LookChem. 1-Hexanol, 6-(dimethylamino)-. [Link]

-

Frontiers in Molecular Neuroscience. Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. [Link]

-

Journal of Neurochemistry. Kinetics of choline uptake into isolated rat forebrain microvessels: evidence of endocrine modulation. [Link]

-

Biochemical Society Transactions. Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death. [Link]

-

ChemBK. 6-(dimethylamino)hexan-1-ol. [Link]

-

PubChem. 6-Amino-1-hexanol. [Link]

-

Biochemical Pharmacology. Inhibition of synaptosomal uptake of choline by various choline analogs. [Link]

-

NIST. 6-Amino-1-hexanol, TMS derivative. In NIST Chemistry WebBook. [Link]

-

ACS Chemical Neuroscience. Nonoisotopic assay for the presynaptic choline transporter reveals capacity for allosteric modulation of choline uptake. [Link]

-

PMC. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies. [Link]

-

FASEB Journal. Perturbations in choline metabolism cause neural tube defects in mouse embryos in vitro. [Link]

-

Annals of Neurology. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0012971). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012971). [Link]

-

SciSpace. Preparation method for 6-amino-1-hexanol (2018). [Link]

-

European Journal of Pharmacology. Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics. [Link]

-

PubChem. 6-Mercapto-1-hexanol. [Link]

-

PMC. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. [Link]

-

ResearchGate. FTIR spectrum of liquid hexanol C6H13OH. [Link]

-

ResearchGate. ATR-IR spectra of 1-hexanol/n-hexane (a), 1-hexanol/cyclohexane (b),.... [Link]

-

Chegg. Solved Question 4: Fully assign the 1H−NMR,13C-NMR, and IR.... [Link]

-

PubMed. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter. [Link]

-

Chemistry LibreTexts. 11.4: Interpretting IR Spectra. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0040152). [Link]

-

ResearchGate. Self-assembled monolayers of 6-mercapto-1-hexanol and mercapto-n-hexyl-poly(dT) 18-fluorescein on polycrystalline gold surfaces: An electrochemical impedance spectroscopy study. [Link]

-

NIST. 1,6-Hexanediamine. In NIST Chemistry WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol | CymitQuimica [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. Page loading... [guidechem.com]

- 5. 6-Dimethylamino-1-hexanol | 1862-07-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

An In-Depth Technical Guide to 6-Dimethylamino-1-hexanol: From Molecular Structure to Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dimethylamino-1-hexanol, a bifunctional organic compound, is a valuable molecule in the landscape of chemical synthesis and pharmaceutical development. Its unique structure, possessing both a tertiary amine and a primary alcohol, imparts a versatile reactivity profile that makes it a key intermediate in the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of this compound, detailing its molecular and chemical properties, common synthetic routes, spectroscopic signature, and its current and potential applications in the field of drug development.

Core Molecular and Physicochemical Properties

This compound is systematically named 6-(dimethylamino)hexan-1-ol.[1] It is a clear, colorless to light yellow liquid at room temperature.[2] The molecule's structure is characterized by a six-carbon aliphatic chain, with a dimethylamino group at one terminus and a hydroxyl group at the other, which classifies it as a tertiary amino alcohol.[1] This dual functionality is central to its chemical behavior and utility.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 1862-07-3 | [1][2] |

| Molecular Formula | C₈H₁₉NO | [1][2] |

| Molecular Weight | 145.24 g/mol | |

| Boiling Point | 117 °C at 12 mmHg | |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Storage Temperature | 4°C, protected from light |

The molecular structure of this compound can be visualized as follows:

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established methodologies: nucleophilic substitution and reductive amination. The choice of method often depends on factors such as the availability of starting materials, desired purity, and scalability.

Nucleophilic Substitution

A traditional and direct approach involves the reaction of a 6-halo-1-hexanol, such as 6-chloro-1-hexanol, with dimethylamine. This S(_N)2 reaction is straightforward but can be complicated by the formation of a quaternary ammonium salt as a byproduct.[1] Careful control of reaction conditions, including the stoichiometry of the reactants, is crucial to maximize the yield of the desired tertiary amine.[1]

Reductive Amination

A more modern and often "greener" alternative is reductive amination.[1] This one-pot reaction typically involves the condensation of 6-hydroxyhexanal with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the final product.[1] This method avoids the use of halogenated starting materials and the formation of quaternary ammonium byproducts, though careful selection of the reducing agent is necessary to prevent the reduction of the starting aldehyde.[1]

A general workflow for the synthesis of this compound is depicted below:

Caption: Synthetic routes to this compound.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a downfield triplet. The protons on the carbon adjacent to the dimethylamino group (-CH₂N(CH₃)₂) would also be shifted downfield, likely appearing as a triplet. The six protons of the two equivalent methyl groups on the nitrogen would present as a sharp singlet. The remaining methylene protons in the aliphatic chain would likely form a complex multiplet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group would be the most downfield signal, followed by the carbon attached to the nitrogen. The two methyl carbons would appear as a single upfield signal. The remaining four methylene carbons of the hexyl chain would have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, indicative of the O-H stretching of the alcohol group. The C-H stretching vibrations of the aliphatic chain would be observed in the 2850-3000 cm⁻¹ region. A C-N stretching absorption would be expected in the 1000-1250 cm⁻¹ range.

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 145. Common fragmentation patterns would likely involve the loss of a methyl group (M-15), loss of the hydroxyl group (M-17), or cleavage of the carbon-carbon bonds in the hexyl chain.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a versatile building block and intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Pharmaceutical Intermediate

This compound serves as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). Its hydroxyl group can be readily modified through esterification or etherification, while the tertiary amine can be quaternized or used as a basic center. These modifications can be used to alter the solubility, lipophilicity, and pharmacokinetic properties of a drug molecule.

Lysosomotropic Agent and Choline Uptake Inhibitor

In a research context, this compound is known to act as a lysosomotropic agent, meaning it can accumulate in the acidic environment of lysosomes.[1] It also functions as a choline uptake inhibitor.[1] These properties make it a useful tool for studying cellular processes related to lysosomal function and choline transport.

Potential Role in CNS Drug Development

The dimethylamino moiety is a common functional group in many centrally acting drugs. While direct applications of this compound in CNS drugs are not widely documented, its structural motifs are relevant. For instance, the dimethylamino group has been implicated as a key component for the antiamyloidogenic characteristics of certain molecules being investigated for Alzheimer's disease.

Linker in Drug Conjugates

The structure of this compound, with its terminal functional groups separated by a flexible hexyl chain, makes it an attractive candidate for use as a linker in drug conjugates, such as antibody-drug conjugates (ADCs).[3][4][5][6][7] In ADCs, a linker connects a monoclonal antibody to a cytotoxic payload, and the properties of the linker are critical for the stability and efficacy of the conjugate.[4][5][6] The hydroxyl and amino functionalities of this compound could be used to attach to both the antibody and the drug, with the hexyl chain providing spatial separation.

Synthesis of Quaternary Ammonium Compounds

The tertiary amine of this compound can be readily alkylated to form quaternary ammonium compounds (QACs).[8][9][10] QACs are a class of molecules with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][10] Therefore, this compound can serve as a starting material for the synthesis of novel QAC-based therapeutic agents.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[11] It can cause skin irritation and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a versatile and valuable chemical entity with a well-defined molecular structure and a range of useful chemical properties. Its bifunctional nature makes it a key intermediate in organic synthesis, with significant potential in the field of drug development. From its role as a building block for complex APIs to its potential use in drug delivery systems and as a research tool, this compound will likely continue to be a molecule of interest for researchers and scientists in the pharmaceutical industry.

References

-

ChemBK. (2024, April 9). 6-(dimethylamino)hexan-1-ol. Retrieved from [Link]

- Miller, J. T., & Tumey, L. N. (2021). ADC Linkers Strategies for the Release of Alcohol-containing Payloads. In Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 232-262). The Royal Society of Chemistry.

- Jin, S., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3015-3033.

- W.J. of Adv. Pharm. Sci. (2025). design and evaluation of benzyl- and dodecyl-based quaternary ammonium compounds as potential. World Journal of Advance Pharmaceutical Sciences, 2(1), 81-85.

- Li, X., et al. (2020). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol | CymitQuimica [cymitquimica.com]

- 3. ADC Linkers Strategies for the Release of Alcohol-containing Payloads [ouci.dntb.gov.ua]

- 4. Drug-Linker Conjugates for ADC_TargetMol [targetmol.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjaps.com [wjaps.com]

- 10. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

(6-Hydroxyhexyl)dimethylamine solubility and stability

An In-depth Technical Guide on the Solubility and Stability of (6-Hydroxyhexyl)dimethylamine

Executive Summary

(6-Hydroxyhexyl)dimethylamine, a bifunctional alkanolamine, serves as a critical intermediate and building block in numerous applications, including pharmaceutical synthesis. Its utility is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under diverse environmental conditions. This guide provides a comprehensive technical overview of these characteristics, tailored for researchers, scientists, and drug development professionals. We delve into the molecule's solubility profile, underpinned by its amphiphilic nature, and present a systematic approach to evaluating its stability through forced degradation studies. This document outlines potential degradation pathways, provides robust analytical methodologies for quantification, and establishes best practices for handling and storage, ensuring the integrity of the compound throughout the research and development lifecycle.

Introduction to (6-Hydroxyhexyl)dimethylamine

(6-Hydroxyhexyl)dimethylamine, also known as 6-(Dimethylamino)-1-hexanol, is an organic compound featuring a tertiary amine and a primary alcohol functional group separated by a six-carbon alkyl chain.[1][2] This dual functionality imparts unique chemical reactivity and physical properties, making it a versatile molecule in organic synthesis.[3][4] The tertiary amine provides a basic and nucleophilic center, while the terminal hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification.

The primary objective of this guide is to equip researchers with a detailed understanding of the solubility and stability of (6-Hydroxyhexyl)dimethylamine. A thorough grasp of these parameters is essential for designing robust synthetic routes, developing stable formulations, and ensuring the accuracy and reproducibility of experimental results.

| Property | Value | Source |

| IUPAC Name | 6-(dimethylamino)hexan-1-ol | [2] |

| Synonyms | (6-Hydroxyhexyl)dimethylamine, 6-(Dimethylamino)hexanol | [2][5] |

| CAS Number | 1862-07-3 | [5] |

| Molecular Formula | C8H19NO | [5] |

| Molecular Weight | 145.24 g/mol | [5] |

| Appearance | Clear, Colorless Liquid | [5] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation possibilities. The structure of (6-Hydroxyhexyl)dimethylamine, containing both polar functional groups (hydroxyl and tertiary amine) and a non-polar hexyl chain, results in a varied solubility profile.

Theoretical Assessment of Solubility

The principle of "like dissolves like" provides a foundational understanding of this molecule's behavior.

-

Polar Protic Solvents (e.g., Water, Ethanol): The hydroxyl and dimethylamino groups are capable of forming hydrogen bonds with protic solvents.[6][7] The lone pair on the nitrogen of the tertiary amine can act as a hydrogen bond acceptor.[8] This strong interaction with polar protic solvents typically leads to high solubility or miscibility.[4]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMF): While hydrogen bond donation from the solvent is absent, the polarity of these solvents allows for favorable dipole-dipole interactions, generally resulting in good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The six-carbon alkyl chain provides significant hydrophobic character. This allows for van der Waals interactions with non-polar solvents. However, the energetic penalty of desolvating the polar functional groups means solubility is often limited. Solubility in these solvents tends to decrease as the polarity of the amine decreases.[9]

Experimental Solubility Data

The following table summarizes the observed solubility of (6-Hydroxyhexyl)dimethylamine in common laboratory solvents. This data is crucial for selecting appropriate solvents for reactions, purification, and formulation.

| Solvent | Solvent Type | Polarity | Observed Solubility | Citation |

| Water | Polar Protic | High | Soluble/Miscible | [1][4][6] |

| Ethanol | Polar Protic | High | Soluble/Miscible | [10][11] |

| Methanol | Polar Protic | High | Soluble/Miscible | [10][11] |

| Chloroform | Weakly Polar | Medium | Soluble | [5] |

| Acetonitrile | Polar Aprotic | Medium | Soluble | [12] |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Soluble | |

| Hexane | Non-Polar | Low | Sparingly Soluble | [13] |

Note: "Soluble/Miscible" is used where the compound is expected to dissolve freely, a common characteristic for many low-molecular-weight amino alcohols in polar solvents.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes a reliable method for determining the equilibrium solubility of (6-Hydroxyhexyl)dimethylamine in an aqueous buffer, a common requirement in pharmaceutical development.

Objective: To determine the thermodynamic solubility of the test compound at a specific temperature and pH.

Methodology:

-

Preparation: Prepare a saturated solution by adding an excess amount of (6-Hydroxyhexyl)dimethylamine to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial. The excess solid/liquid phase should be clearly visible.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature to let the undissolved compound settle. Alternatively, centrifuge the sample at a controlled temperature to pellet the excess material.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no undissolved material is transferred.

-

Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of a pre-developed analytical method (e.g., HPLC-MS).

-

Quantification: Analyze the diluted sample against a standard curve prepared from known concentrations of (6-Hydroxyhexyl)dimethylamine to determine its concentration in the saturated solution.

Chemical Stability Profile

Understanding the chemical stability of a molecule is paramount for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of the final product.[14] Forced degradation, or stress testing, is a systematic process to accelerate this degradation under conditions more severe than standard storage.[15]

Forced Degradation (Stress Testing) Workflow

The goal of stress testing is not to completely degrade the compound, but to achieve a target degradation of approximately 10-20%, which is sufficient to identify and quantify the primary degradation products.[14]

Caption: Workflow for a forced degradation study.

Susceptibility to Key Degradation Pathways

Based on its functional groups, (6-Hydroxyhexyl)dimethylamine is susceptible to specific degradation mechanisms.

-

Hydrolytic Stability: As an alkanolamine, it is generally stable against hydrolysis across a wide pH range. The C-N and C-O bonds are not labile under typical aqueous conditions. However, extreme pH and high temperatures could promote unforeseen reactions.

-

Oxidative Stability: This is a likely degradation pathway.

-

N-Oxidation: Tertiary amines can be oxidized to form N-oxides, especially in the presence of peroxides or other oxidizing agents.

-

Alcohol Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (6-(dimethylamino)hexanal) and further to the carboxylic acid (6-(dimethylamino)hexanoic acid).

-

-

Thermal Stability: The molecule is expected to be stable under normal storage conditions.[12][16] High temperatures may lead to decomposition, the products of which would need to be characterized.

-

Photostability: Aliphatic amines do not possess strong chromophores to absorb UV-Vis light, suggesting a degree of photostability. However, photolytic degradation can be induced, particularly in the presence of photosensitizers.[15]

Potential Degradation Pathways Diagram

Caption: Potential oxidative degradation pathways.

Analytical Methodologies for Stability Testing

A robust, stability-indicating analytical method is essential to separate and quantify (6-Hydroxyhexyl)dimethylamine from its potential degradation products and any process-related impurities.[15]

Recommended Technique: HPLC with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is the preferred technique.

-

Rationale: (6-Hydroxyhexyl)dimethylamine lacks a significant UV chromophore, making standard UV detection challenging and insensitive. Mass spectrometry provides both the sensitivity and selectivity required for accurate quantification and is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information. Other detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are also viable alternatives.[17]

Protocol: Development of a Stability-Indicating HPLC-MS Method

Objective: To develop an HPLC method capable of resolving the parent compound from all potential degradation products.

Step-by-Step Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). The alkyl chain of the analyte will provide retention in reversed-phase mode.

-

Mobile Phase Selection:

-

Aqueous (A): 0.1% Formic Acid in Water. The acid protonates the tertiary amine, improving peak shape and aiding ionization in the MS source.

-

Organic (B): 0.1% Formic Acid in Acetonitrile or Methanol.

-

-

Gradient Development: Develop a gradient elution method to ensure separation of compounds with different polarities.

-

Initial Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 15 minutes).

-

Analysis of Stressed Samples: Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.) to challenge the method's separating power.

-

Method Optimization: Adjust the gradient slope, temperature, and flow rate to achieve baseline separation between the parent peak and all degradant peaks.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Use Electrospray Ionization in Positive mode (ESI+), as the tertiary amine will readily accept a proton.

-

Detection: Monitor the protonated molecular ion [M+H]+ for the parent compound. Scan a full mass range (e.g., m/z 50-500) to detect potential degradation products.

-

-

Method Validation (per ICH Q2(R1) Guidelines): Once developed, validate the method for specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity of (6-Hydroxyhexyl)dimethylamine.

-

Storage Temperature: Store in a refrigerator at 4°C.[5] Lower temperatures slow down potential degradation processes.

-

Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to minimize exposure to atmospheric oxygen and prevent potential oxidation.

-

Container: Use a tightly sealed, appropriate container (e.g., amber glass vial) to prevent contamination and potential photodegradation.[12]

-

Safety: Handle in a well-ventilated area or fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[19]

Conclusion

(6-Hydroxyhexyl)dimethylamine is a chemically robust molecule with a versatile solubility profile, making it highly soluble in polar solvents and sparingly soluble in non-polar media. Its primary stability liability lies in its susceptibility to oxidation at both the tertiary amine and primary alcohol moieties. A comprehensive understanding of these properties, achieved through systematic solubility and forced degradation studies, is essential for its effective application in research and development. The implementation of a well-validated, stability-indicating HPLC-MS method is critical for ensuring the quality, purity, and stability of this important chemical intermediate.

References

-

Wikipedia. (n.d.). Alkanolamine. Retrieved from [Link]

-

JoVE. (2023). Physical Properties of Amines. Retrieved from [Link]

-

CK-12 Foundation. (2026). Physical Properties of Amines. Retrieved from [Link]

-

HSC Chemistry. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). Physical Properties of Amines. Retrieved from [Link]

-

Chemstock. (n.d.). DIMETHYLAMINE 40% SOLN.. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Retrieved from [Link]

-

ACS Publications. (2003). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Dimethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Dimethylamino)hexylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

-

National Institutes of Health. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Retrieved from [Link]

-

Analytical Guide. (n.d.). Dimethylamine - Analytical Method. Retrieved from [Link]

-

RJPT. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Cheméo. (n.d.). Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties. Retrieved from [Link]

-

PubMed. (1997). Determination of dimethylamine in biological samples by high-performance liquid chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. Retrieved from [Link]

-

Frontiers. (2024). Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastewater. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

-

ChemBK. (n.d.). dimethylamine,anhydrous. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide, showing the.... Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Retrieved from [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). Biodegradation of Dimethylformamide Using Bacillus Subtilis. Retrieved from [Link]

Sources

- 1. Alkanolamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. usbio.net [usbio.net]

- 6. Video: Physical Properties of Amines [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. srdata.nist.gov [srdata.nist.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.dk [fishersci.dk]

- 17. helixchrom.com [helixchrom.com]

- 18. chemstock.ae [chemstock.ae]

- 19. sigmaaldrich.com [sigmaaldrich.com]

6-Dimethylamino-1-hexanol safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 6-Dimethylamino-1-hexanol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a versatile tertiary amino alcohol, serves as a crucial building block in pharmaceutical synthesis and a valuable tool in cell biology research as a lysosomotropic agent and choline uptake inhibitor.[1][2] Its dual functionality, stemming from the tertiary amine and primary alcohol moieties, makes it a valuable intermediate.[3] However, these same chemical characteristics necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety data for this compound and outlines detailed handling precautions tailored for research and drug development environments.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous substance with multiple risk factors. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as Acute toxicity - Oral, Category 4; Skin corrosion, Category 1B; and Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3.[1] This means it is harmful if swallowed, causes severe skin burns and eye damage, and has long-lasting harmful effects on aquatic life.[4]

Key Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H314: Causes severe skin burns and eye damage.[4]

-

H412: Harmful to aquatic life with long lasting effects.[4]

The signal word for this chemical is "Danger".[5] The corrosive nature of this compound is a primary concern, and its ability to cause severe burns necessitates stringent protective measures.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a substance is foundational to its safe handling. These properties influence its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉NO | [1][2][6] |

| Molecular Weight | 145.25 g/mol | [3][4] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1][4] |

| Boiling Point | 203.8°C at 760 mmHg; 117°C at 12 mmHg | [7][8][9] |

| Flash Point | 63.6°C | [7][8] |

| Density | 0.878 g/cm³ | [7][8] |

| Vapor Pressure | 0.0656 mmHg at 25°C | [1][7] |

| Solubility | Sparingly soluble in chloroform and slightly soluble in methanol. | [7][9] |

| pKa | 15.19 ± 0.10 (Predicted) | [1][7] |

The relatively high flash point suggests that it is not highly flammable at room temperature, but it can become a fire hazard if heated. Its solubility profile is important for choosing appropriate solvents for reactions and cleaning.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential when working with this compound.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure to its vapors or mists.[5][10]

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[5][11] Immediate and copious irrigation is the most critical first aid measure in case of skin or eye contact.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent contact with this corrosive substance.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the severe eye damage this chemical can cause, a face shield worn over safety goggles is highly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[4][11]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may offer some protection for short-term contact, but for prolonged handling, it is advisable to consult the glove manufacturer's compatibility charts. Always inspect gloves for any signs of degradation or perforation before use.[4][11]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.[12]

-

Protective Clothing: For tasks with a higher risk of splashing, such as transferring large volumes, additional protective clothing like an apron or chemical-resistant suit may be necessary.[4]

-

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is required.[13]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring a safe laboratory environment.

Handling

-

Avoid Contact: Take every precaution to avoid contact with skin, eyes, and clothing.[5][14]

-

Personal Hygiene: Wash hands and face thoroughly after handling the chemical and before eating, drinking, or smoking.[4][5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][4]

-

Closed Systems: Whenever feasible, use a closed system to transfer the chemical to minimize the risk of exposure.[5]

-

Ventilation: Ensure adequate ventilation at all times. Local exhaust ventilation is recommended if vapors or aerosols are likely to be generated.[5][14]

-

Dilution: When diluting, always add the amino alcohol to the solvent slowly while stirring. Never add the solvent to the amino alcohol to prevent splashing and an uncontrolled exothermic reaction.[10]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][11]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and acids.[5][11] The basic nature of the amino group can lead to vigorous reactions with acids.

-

Storage Temperature: Store in a refrigerator.[1][7][9] The use of a flammable-rated refrigerator is recommended due to its flash point.[15]

-

Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[4][5]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is crucial to mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][14]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. Wash contaminated clothing before reuse.[4][5][14]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][5][14]

Spill Response

A well-rehearsed spill response plan is essential.

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, contain the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[5]

-

Neutralize: For larger spills, it may be appropriate to neutralize the spill with a weak acid before absorption, but this should only be done by trained personnel.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Toxicological Information and Disposal Considerations

While a full toxicological profile is not available, the classification of this compound as harmful if swallowed and corrosive indicates significant toxicity.[1][11] The long-term effects of exposure have not been fully investigated.[11] Therefore, it is crucial to handle this compound with the assumption that it may have unknown chronic health effects.

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. All waste must be disposed of through a licensed hazardous waste disposal company.[4] Do not allow the chemical to enter drains or the environment.[4][5]

Conclusion

This compound is a valuable chemical for research and development, but its hazardous properties demand a high level of respect and caution. By understanding its chemical nature, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can safely harness its potential while minimizing risks to themselves and the environment. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

-

1-Hexanol, 6-(dimethylamino)-|lookchem. (n.d.). Retrieved from [Link]

-

6-(DIMETHYLAMINO) HEXANOL-1 - ChemBK. (2024-04-09). Retrieved from [Link]

-

AMINO ALCOHOL EA Safety Data Sheet - Nippon Nyukazai. (2018-06-12). Retrieved from [Link]

-

Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. (2025-10-19). YouTube. Retrieved from [Link]

-

Lab Safety - Cabrillo College. (n.d.). Retrieved from [Link]

-

Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018-10-18). University of Georgia Research Safety. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 5ML | Labscoop [labscoop.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. usbio.net [usbio.net]

- 7. lookchem.com [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. This compound CAS#: 1862-07-3 [m.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. cabrillo.edu [cabrillo.edu]